3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea
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Overview
Description
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized from the easily available chemicals . The synthesis of this scaffold can be achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be functionalized through radical reactions . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Chemistry and Material Science Applications
Synthetic Pathways and Ligand Properties : The structural components of "3-Benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea" suggest its potential as a ligand in coordination chemistry. Studies like those by Boča, Jameson, and Linert (2011) have explored the chemistry and properties of compounds with benzimidazole and pyridine, highlighting their applications in developing complex compounds with unique spectroscopic, structural, and magnetic properties (Boča, Jameson, & Linert, 2011).
Electrochemical Applications : The urea derivative within the compound's structure indicates potential applications in electrochemical surface finishing and energy storage technology. Research in room-temperature ionic liquids, such as those containing imidazolium, explores their use in electroplating and energy storage, suggesting that derivatives of "this compound" might find applications in these areas as well (Tsuda, Stafford, & Hussey, 2017).
Biological Activities
Pharmacophore Design : The imidazole scaffold, part of the compound's structure, is essential in designing selective inhibitors for various proteins, indicating the compound's potential in medicinal chemistry. Research on p38α MAP kinase inhibitors, for example, utilizes imidazole scaffolds for their selective inhibition properties, underscoring the importance of such structures in developing new pharmacophores (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Antioxidant Capacity : The compound's structural features suggest potential antioxidant capacities. Research into the ABTS radical cation-based assays, commonly used to measure antioxidant capacity, indicates that derivatives like "this compound" could be evaluated for their antioxidant properties, contributing to the understanding of reaction pathways and the specificity of antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-benzhydryl-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-2-27(18-21-17-25-22-15-9-10-16-28(21)22)24(29)26-23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-17,23H,2,18H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKZAQWTDODBHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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